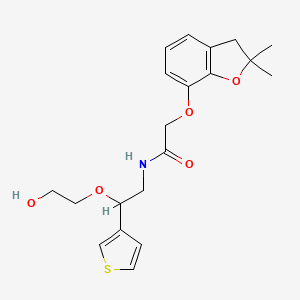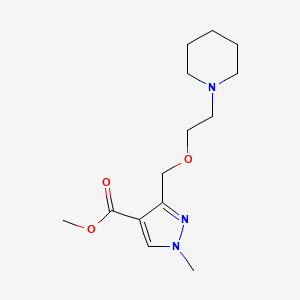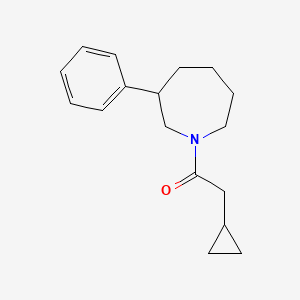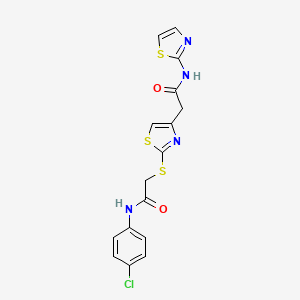
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide, commonly known as QL-OA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QL-OA belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Quinoline Derivatives
Quinoline derivatives, including those related to the target compound, have been synthesized and studied for their reactivity and potential applications. For instance, Aleksandrov et al. (2020) reported the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing methods that might be applicable to the synthesis and functionalization of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of novel carboxamide derivatives of 2-quinolones, such as those synthesized by Kumar, Fernandes, & Kumar (2014), hint at the potential biological activities of quinoline derivatives. These studies explore the scope of quinoline compounds in developing new therapeutic agents, suggesting a possible research direction for N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide (Kumar, Fernandes, & Kumar, 2014).
Molecular Dynamic Simulation and Acetylcholinesterase Inhibition
Research by Pashaei et al. (2021) on N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors through synthesis, molecular dynamic simulation studies, and in vitro evaluation showcases the multifaceted approach to evaluating quinoline derivatives. This work not only highlights the chemical synthesis but also the biological evaluation of quinoline derivatives, presenting a model for studying N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide in a similar context (Pashaei et al., 2021).
Chemosensor Development
The development of chemosensors, such as the one reported by Park et al. (2015), where a quinoline derivative was synthesized for Zn2+ detection, illustrates the potential application of quinoline compounds in creating sensitive and selective sensors for metal ions. This research underscores the utility of quinoline derivatives in environmental and biological monitoring, suggesting an avenue for the application of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide in sensor technology (Park et al., 2015).
Propiedades
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-8-17-15(21)16(22)18-13-7-6-12-5-4-9-19(11(2)20)14(12)10-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGECYLEITBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)





![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
![4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2640092.png)

![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)

![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)